Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate
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Overview
Description
Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group and a dimethylaminoethylamino substituent on a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate typically involves the esterification of 3-aminobutanoic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Esterification: 3-aminobutanoic acid reacts with methanol in the presence of sulfuric acid to form Methyl 3-aminobutanoate.
Amidation: Methyl 3-aminobutanoate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate can be compared with similar compounds such as:
Methyl 3-aminobutanoate: Lacks the dimethylaminoethylamino group, resulting in different chemical and biological properties.
Ethyl 3-{[2-(dimethylamino)ethyl]amino}butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its reactivity and applications.
Methyl 3-{[2-(methylamino)ethyl]amino}butanoate:
These comparisons highlight the uniqueness of this compound in terms of its structure and functional groups, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)ethylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(7-9(12)13-4)10-5-6-11(2)3/h8,10H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZRAHNVMOZVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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